![molecular formula C19H12Cl3N3 B2377454 1-benzyl-5,6-dichloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338773-99-2](/img/structure/B2377454.png)
1-benzyl-5,6-dichloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-5,6-dichloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole (BCP) is an organic compound belonging to the benzimidazole class. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. BCP has been studied extensively due to its potential applications in medicine and agriculture.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A study by Kaynak et al. (2008) focused on synthesizing a similar compound (1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole) and analyzed its crystal structure. The research provided insights into the planar nature of the benzimidazole ring system and the molecular arrangement.
Synthesis and Spectral Characterization : Gürbüz et al. (2016) synthesized 5,6-Dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, a related compound, and characterized it using various spectroscopic methods. This study provided valuable insights into the molecular geometry and electronic structure.
Chemical Properties and Applications
Antimicrobial Activity : A study by Özden et al. (2011) on derivatives of a related compound, 5,6-Dichloro-1H-benzimidazole, showed promising antimicrobial activity, especially against bacteria like S. aureus and E. coli.
Chemistry and Properties Review : Research by Boča et al. (2011) reviewed the chemistry and properties of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine, closely related to the compound . This review highlights the diverse applications, including in medicinal chemistry and materials chemistry.
Anticonvulsant Properties : Chimirri et al. (2001) conducted a study on 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives, which are structurally related, and found significant anticonvulsant effects.
Vasorelaxant Activity : Nofal et al. (2013) synthesized derivatives of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles and found significant vasodilation properties, indicating potential cardiovascular applications.
properties
IUPAC Name |
1-benzyl-5,6-dichloro-2-(6-chloropyridin-3-yl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-8-16-17(9-15(14)21)25(11-12-4-2-1-3-5-12)19(24-16)13-6-7-18(22)23-10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKFCUNXZZRDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5,6-dichloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.